molecular formula C35H41N7O2 B1459924 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate CAS No. 1016900-25-6

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate

Cat. No.: B1459924
CAS No.: 1016900-25-6
M. Wt: 591.7 g/mol
InChI Key: SZYHZTFPAMAFPH-UHFFFAOYSA-N
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Description

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is a pharmaceutical compound known for its application in the treatment of migraines. It is a derivative of indole, a heterocyclic aromatic organic compound, and is structurally related to tryptamines, which are known for their biological activity .

Mechanism of Action

Target of Action

Rizatriptan Dimer Benzoate primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found in cranial arteries and play a significant role in the regulation of blood flow in the brain .

Mode of Action

Rizatriptan Dimer Benzoate acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .

Biochemical Pathways

Its action on the serotonin 5-ht 1b and 5-ht 1d receptors leads to vasoconstriction in the cranial arteries . This vasoconstriction can reduce the sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine .

Pharmacokinetics

Rizatriptan Dimer Benzoate is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . It is excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan Dimer Benzoate in males and females ranges from two to three hours .

Result of Action

The action of Rizatriptan Dimer Benzoate results in the constriction of brain blood vessels and the blocking of pain impulses and natural compounds that produce pain, nausea, and other migraine sensations . This leads to the relief of migraine symptoms.

Action Environment

The action of Rizatriptan Dimer Benzoate can be influenced by various environmental factors. For instance, its bioavailability can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate involves multiple steps, starting from the indole nucleus. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .

Chemical Reactions Analysis

Types of Reactions

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is unique due to its rapid onset of action and high efficacy in treating acute migraine attacks. Its specific binding affinity to 5-HT1B/1D receptors and favorable pharmacokinetic profile make it a preferred choice for many patients .

Properties

IUPAC Name

benzoic acid;2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7.C7H6O2/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35;8-7(9)6-4-2-1-3-5-6/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYHZTFPAMAFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 2
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 3
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 4
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 5
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 6
Reactant of Route 6
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate

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